2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide 2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Brand Name: Vulcanchem
CAS No.: 1306739-36-5
VCID: VC2679959
InChI: InChI=1S/C20H24N6O2S/c1-3-28-17-11-9-15(10-12-17)22-14(2)19-24-25-20(29-13-18(27)23-21)26(19)16-7-5-4-6-8-16/h4-12,14,22H,3,13,21H2,1-2H3,(H,23,27)
SMILES: CCOC1=CC=C(C=C1)NC(C)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN
Molecular Formula: C20H24N6O2S
Molecular Weight: 412.5 g/mol

2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

CAS No.: 1306739-36-5

Cat. No.: VC2679959

Molecular Formula: C20H24N6O2S

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide - 1306739-36-5

Specification

CAS No. 1306739-36-5
Molecular Formula C20H24N6O2S
Molecular Weight 412.5 g/mol
IUPAC Name 2-[[5-[1-(4-ethoxyanilino)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Standard InChI InChI=1S/C20H24N6O2S/c1-3-28-17-11-9-15(10-12-17)22-14(2)19-24-25-20(29-13-18(27)23-21)26(19)16-7-5-4-6-8-16/h4-12,14,22H,3,13,21H2,1-2H3,(H,23,27)
Standard InChI Key LOBLPJGPVPCJPX-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(C)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN
Canonical SMILES CCOC1=CC=C(C=C1)NC(C)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN

Introduction

Chemical Identity and Properties

Basic Identification

ParameterValue
CAS Number1306739-36-5
Molecular FormulaC₂₀H₂₄N₆O₂S
Molecular Weight412.51 g/mol
IUPAC Name2-[[5-[1-[(4-ethoxyphenyl)amino]ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetohydrazide
InChI KeyLOBLPJGPVPCJPX-UHFFFAOYSA-N
SMILESCCOC1=CC=C(C=C1)NC(C)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN

The compound is primarily available as a solid powder with a defined molecular structure that includes six nitrogen atoms, two oxygen atoms, and one sulfur atom within its framework . The presence of these heteroatoms contributes to the compound's potential for forming hydrogen bonds and other intermolecular interactions that may influence its physicochemical properties and biological activity.

Structural Features

The molecular structure of 2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide exhibits several key features that define its chemical behavior and potential biological interactions. Understanding these structural components is essential for predicting reactivity patterns and structure-activity relationships in medicinal chemistry applications.

The compound contains a 1,2,4-triazole ring as its central core, which is a five-membered heterocyclic structure containing three nitrogen atoms. This triazole core is further substituted with a phenyl group at the N-4 position, creating a stable aromatic system. The C-3 position of the triazole ring connects to a thioacetohydrazide group, which introduces potential hydrogen bond donors and acceptors into the molecule .

One of the distinctive features is the 1-[(4-ethoxyphenyl)amino]ethyl substituent at the C-5 position of the triazole ring. This group contains an ethoxy-substituted phenyl ring connected through an amino linkage, providing lipophilic character and additional hydrogen bonding capacity to the molecule. The presence of the ethoxy group enhances the compound's lipophilicity, which may influence its membrane permeability and absorption characteristics in biological systems .

Synthesis and Characterization

Analytical Characterization

The characterization of 2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide typically employs several analytical techniques to confirm its structure, purity, and physicochemical properties. These analytical methods are essential for quality control and structure verification in research and pharmaceutical applications.

Spectroscopic techniques commonly used for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectroscopy provide valuable information about the carbon-hydrogen framework and connectivity within the molecule. The presence of characteristic signals for the triazole ring, aromatic protons, ethoxy group, and hydrazide moiety confirms the structural integrity of the compound.

  • Infrared (IR) Spectroscopy: IR analysis reveals the presence of functional groups such as N-H stretching bands from the amino and hydrazide groups, C=O stretching from the hydrazide carbonyl, and C-O-C stretching from the ethoxy group. These spectral features provide further confirmation of the compound's structure.

  • Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound and can provide fragmentation patterns that support the proposed structure. The molecular ion peak at m/z approximately 412 corresponds to the molecular weight of the compound .

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is commonly used to assess the purity of the compound, with high-purity samples (≥95% purity) being desirable for research applications .

Research Applications and Availability

Current Research Status

The compound 2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is primarily utilized in research settings for exploratory studies in medicinal chemistry and drug discovery. As a building block in chemical libraries, it contributes to diversity-oriented synthesis approaches aimed at identifying novel bioactive compounds.

Research involving this compound may focus on several areas:

  • Antimicrobial drug development: The triazole scaffold has shown promising activity against various bacterial and fungal pathogens, making this compound a potential candidate for antimicrobial screening.

  • Anticancer research: Hydrazide-containing compounds have demonstrated antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology research.

  • Structure-activity relationship studies: The compound can serve as a starting point for the synthesis of analogs with modified substituents to investigate the effect of structural variations on biological activity.

  • Fragment-based drug discovery: The compound may be used in fragment screening campaigns as a structural template for further optimization of hit compounds.

ParameterDetails
SuppliersMatrix Scientific, ChemDiv, MolCore
Minimum QuantityAvailable from 1 mg
FormatsGlass vials, 96-tube racks
PurityNLT 97% (typical specification)
Price RangeApproximately 146.15 USD (for one quantity option)
Delivery Time1 week worldwide delivery (for small orders)

The compound is classified as an irritant according to GHS classifications, necessitating appropriate handling precautions. Users should follow standard laboratory safety protocols when working with this compound, including the use of personal protective equipment such as gloves, lab coats, and safety glasses . Storage recommendations typically include keeping the compound in a cool, dry place protected from light and moisture to maintain its stability.

Future Research Directions

Emerging Applications

Beyond traditional pharmaceutical applications, 2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide and its derivatives might find utility in emerging research areas. The compound's unique structure and functional group arrangement could enable applications in areas such as:

  • Chemical biology tools: The compound could serve as a starting point for developing chemical probes to study specific biological pathways or protein functions. Modification with reporter groups such as fluorescent tags or affinity labels could create valuable research tools.

  • Materials science: Triazole-containing compounds have found applications in materials chemistry, including as ligands for metal complexes with catalytic or photophysical properties. The coordination capabilities of the nitrogen and sulfur atoms in this compound could be exploited for such applications.

  • Agricultural research: Given the antimicrobial potential of triazole derivatives, exploration of this compound's activity against plant pathogens could lead to applications in crop protection.

  • Combination therapy approaches: Investigation of synergistic effects between this compound and established drugs could reveal novel therapeutic strategies for challenging conditions such as antimicrobial resistance or refractory cancers.

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